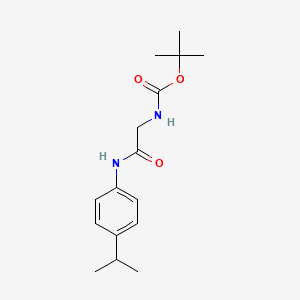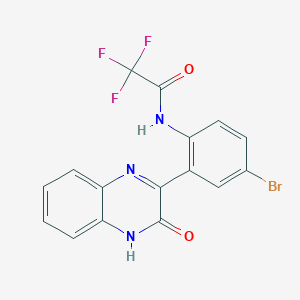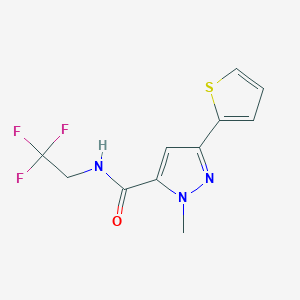
1-methyl-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives This compound features a pyrazole ring substituted with a methyl group, a thiophene ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by subsequent functionalization.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry and Material Science: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Biology and Medicine: The compound has shown potential in medicinal chemistry, where it is explored for its biological activity. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer effects, making it a candidate for drug development.
Industry: In industrial applications, 1-methyl-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is used in the production of advanced materials, including polymers and coatings. Its unique chemical structure contributes to the performance and durability of these materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors in biological systems, leading to the modulation of biochemical processes. The exact mechanism of action depends on the context in which the compound is used, such as in therapeutic applications or material science.
Comparison with Similar Compounds
1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine: A related pyrazole derivative with similar structural features.
Thiopropamine: An analogue of amphetamine with a thiophene ring replacing the phenyl group.
Uniqueness: 1-Methyl-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide stands out due to its trifluoroethyl group, which imparts unique chemical and physical properties compared to other pyrazole derivatives. This group enhances the compound's stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-methyl-5-thiophen-2-yl-N-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3OS/c1-17-8(10(18)15-6-11(12,13)14)5-7(16-17)9-3-2-4-19-9/h2-5H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYYFXYWHWCMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine](/img/structure/B2876643.png)
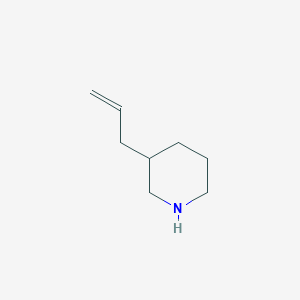
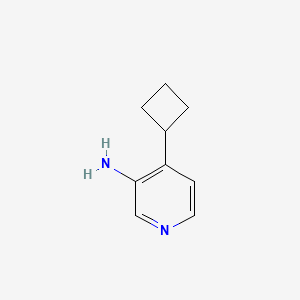
![3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide](/img/structure/B2876651.png)
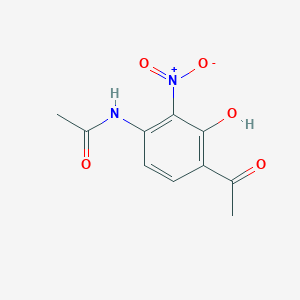
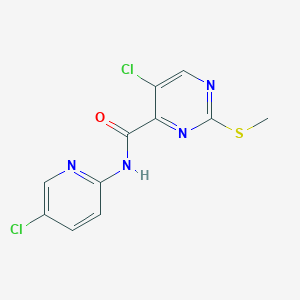

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B2876657.png)
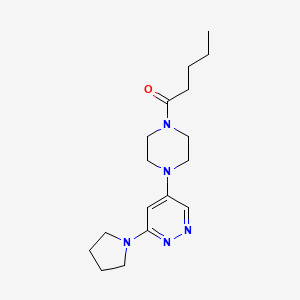
![3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]AZETIDINE-1-CARBOXAMIDE](/img/structure/B2876662.png)
![3-methyl-6-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2876663.png)
![2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2876664.png)
